![molecular formula C17H19IO3 B5108313 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is an organic compound that features a complex structure with multiple functional groups, including ether and iodide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene typically involves multiple steps. One common method starts with the preparation of 3-ethoxyphenol, which is then reacted with 1,2-dibromoethane to form 2-(3-ethoxyphenoxy)ethyl bromide. This intermediate is further reacted with 2-iodo-4-methylphenol under specific conditions to yield the final product .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of advanced purification techniques such as recrystallization and distillation to remove impurities and obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, depending on its structure and functional groups. The iodide group, in particular, can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
- 1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene
Uniqueness: 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-3-19-14-5-4-6-15(12-14)20-9-10-21-17-8-7-13(2)11-16(17)18/h4-8,11-12H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCPOOASFMWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
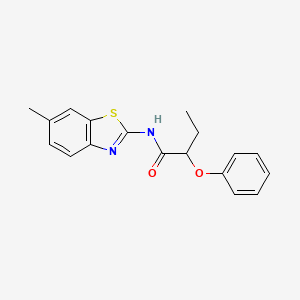
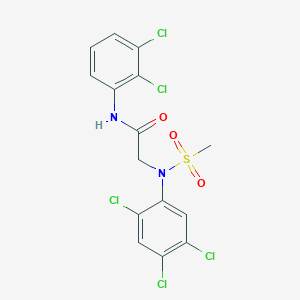
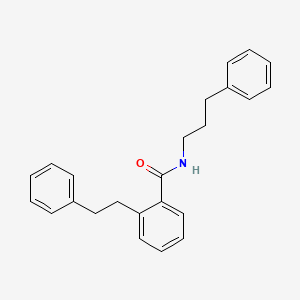
![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
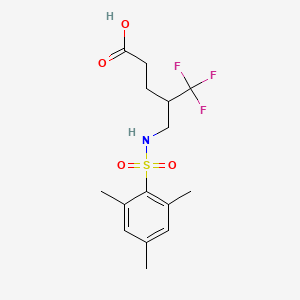
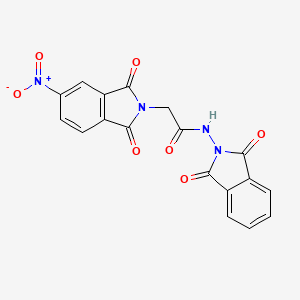
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-[(3,4-DIMETHYLPHENYL)AMINO]-7-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B5108346.png)
![(2E)-1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B5108353.png)
